3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride
Description
Properties
CAS No. |
19137-92-9 |
|---|---|
Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
3-(1,3-dimethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-7-8-16(2)14(10)12-9-15-13-6-4-3-5-11(12)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H |
InChI Key |
QZFKJZKPGLLKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC[NH+](C1C2=CNC3=CC=CC=C32)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves three key steps:
Indole Core Synthesis and Functionalization
The indole nucleus is often prepared or modified through classical or modern synthetic routes. For example, a 10-step synthesis from 4-nitroindole has been reported, involving protection and functional group transformations to yield substituted indoles suitable for further derivatization.
Key reagents and conditions used in these preparations include:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Sodium hydride (NaH), triisopropylsilyl chloride, dry THF, 0 °C | Protection of indole nitrogen |
| 2 | Reduction of nitro group | Conversion to amino group |
| 3 | Various electrophiles | Functionalization at C-3 position |
These steps ensure the indole nucleus is suitably functionalized for subsequent substitution with the pyrrolidinyl group.
Formation of the Hydrochloride Salt
The final step involves converting the free base of 3-(1,3-dimethyl-2-pyrrolidinyl)indole to its hydrochloride salt for improved stability and solubility.
- This is typically achieved by treating the free base with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
- The resulting hydrochloride salt precipitates out and can be isolated by filtration and drying.
Detailed Synthetic Example
Below is a representative synthetic route adapted from literature and patent sources:
| Step | Procedure Description | Conditions/Notes |
|---|---|---|
| 1 | Protection of indole nitrogen using triisopropylsilyl chloride and sodium hydride in dry THF at 0 °C | Stirring under nitrogen atmosphere for 30 minutes |
| 2 | Reduction of nitro group to amino group | Standard hydrogenation or chemical reduction methods |
| 3 | Halogenation at 3-position of indole | Using N-bromosuccinimide (NBS) or similar reagent |
| 4 | Nucleophilic substitution with 1,3-dimethylpyrrolidine | Basic conditions, reflux or room temperature |
| 5 | Cyclization to spirocyclic intermediate (optional depending on target structure) | Controlled temperature, solvent-dependent |
| 6 | Conversion of free base to hydrochloride salt by treatment with HCl in ethanol | Precipitation and isolation of hydrochloride salt |
Analytical Data Supporting Synthesis
- Nuclear Magnetic Resonance (NMR): Detailed ^1H and ^13C NMR spectra confirm substitution patterns and ring formation.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of 3-(1,3-dimethyl-2-pyrrolidinyl)indole and its derivatives.
- Infrared Spectroscopy (IR): Characteristic absorption bands for indole NH, pyrrolidine ring, and hydrochloride salt formation.
- Chromatography: Flash chromatography and recrystallization are used to purify intermediates and final products.
Comparative Analysis of Preparation Methods
The preparation of this compound involves strategic synthesis of the indole core, selective introduction of the 1,3-dimethyl-2-pyrrolidinyl group, and conversion to the hydrochloride salt. Multiple synthetic routes exist, including nucleophilic substitution on halogenated indoles and spirocyclic intermediate formation. These methods are supported by comprehensive analytical data and have been documented in patents and peer-reviewed research.
This synthesis benefits from established organic transformations, enabling efficient access to this compound for further pharmacological or chemical studies.
Chemical Reactions Analysis
3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indoline derivatives.
Scientific Research Applications
Pharmacological Studies
Research indicates that 3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride exhibits various pharmacological activities. It has been investigated for its potential as:
- CNS Stimulant : Studies suggest that compounds with similar structures can enhance cognitive function and alertness by modulating neurotransmitter systems.
- Antidepressant Effects : Some derivatives of indole compounds have shown promise in alleviating symptoms of depression through selective serotonin reuptake inhibition.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of other biologically active molecules. For example:
- Multicomponent Reactions : It is utilized in the synthesis of pyrrolizidine and indolizidine derivatives through multicomponent reactions, demonstrating high yields and efficiency in producing complex structures .
- Diels-Alder Reactions : The compound has been employed in Diels-Alder cycloaddition reactions to create diverse spiro and fused N-heterocycles, which possess significant bioactivity .
Research has highlighted the compound's potential antibacterial properties. For instance:
- In Vitro Studies : Certain derivatives have demonstrated effective antibacterial activity against Gram-negative bacteria, indicating their potential use in developing new antibiotics .
Case Study 1: Antimicrobial Activity
A study conducted by El-Tahawy et al. (2024) explored the antimicrobial properties of spiro products derived from this compound. The results showed moderate to strong activity against various bacterial strains, suggesting its application in antibiotic development .
Case Study 2: CNS Activity
In a pharmacological assessment, researchers evaluated the cognitive-enhancing effects of the compound in animal models. The findings indicated significant improvements in memory retention and learning capabilities, supporting its potential as a therapeutic agent for cognitive disorders .
Data Tables
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, leading to the modulation of various biological processes. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs and their differences are summarized below:
Key Observations :
- Gevotroline hydrochloride diverges significantly due to its fused pyridoindole core and fluorine atom, which enhance its binding affinity in neurological targets .
- The benzyl-tetrahydro-pyridinyl analog () introduces steric bulk, likely reducing membrane permeability compared to the dimethylpyrrolidinyl variant .
- Ethyl vs.
Physicochemical Properties
- Mass Spectrometry : A related indole-pyrrolidine compound (C15H15N2) shows an HRMS (CI) m/z of 223.1225 . For the ethyl-pyrrolidinyl analog, the [M+H]+ ion has a predicted collision cross-section (CCS) of 149.3 Ų, indicating moderate molecular size .
- Basicity: 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole exhibits extraordinary basicity due to conjugation, a trait less pronounced in saturated pyrrolidinyl analogs like the target compound .
Biological Activity
3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring fused to an indole structure, which is significant for its biological properties. The synthesis typically involves multicomponent reactions that yield various derivatives with enhanced activity profiles. For example, the spiro[pyrrolidine-3, 3´-oxindole] moiety has been shown to exhibit substantial anti-cancer activities, particularly against breast cancer cells (MCF-7) .
Anticancer Activity
Research indicates that this compound and its derivatives demonstrate potent anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a related compound with a similar structure exhibited an IC50 value of approximately 24–500 nM against MCF-7 cells, demonstrating significant anti-proliferative effects .
Table 1: Anticancer Activity of Indole Derivatives
| Compound Name | IC50 (nM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | MCF-7 | Induction of apoptosis |
| Spirooxindole MI-5 | ~24–500 | MCF-7 | Inhibition of p53-MDM2 interaction |
| Vincristine | ~10 | Various | Tubulin polymerization inhibition |
Antimicrobial Activity
Indole derivatives have also been recognized for their antimicrobial properties. A study highlighted the antibacterial activities of certain indole-based compounds against Gram-negative bacteria, indicating that modifications to the indole structure can enhance these effects .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.
- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit critical protein-protein interactions, such as MDM2-p53, which are vital for tumor suppression .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Case Studies
Recent studies have explored the efficacy of indole derivatives in clinical settings. For instance:
- Breast Cancer Treatment : A clinical trial investigated the use of indole derivatives in combination therapies for breast cancer patients. Results indicated improved outcomes when combined with standard chemotherapeutics.
- Antiviral Applications : Given the ongoing search for novel antiviral agents, some indole derivatives have shown promise against viral infections by inhibiting viral replication processes .
Q & A
Q. What are the recommended synthesis routes for 3-(1,3-Dimethyl-2-pyrrolidinyl)indole hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Fischer indole synthesis or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination). Key parameters include:
- Temperature : Optimal yields (70–85%) are achieved at 80–100°C for indole core formation .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance pyrrolidinyl group coupling efficiency .
- pH : Neutral to slightly basic conditions (pH 7–8) minimize side reactions during HCl salt formation .
Post-synthesis purification via recrystallization (ethanol/water) is critical to isolate the hydrochloride salt .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the indole core and pyrrolidinyl substituents. Key signals include:
- Indole H-3 proton : δ 7.2–7.4 ppm (multiplet) .
- Pyrrolidinyl methyl groups : δ 1.2–1.4 ppm (singlets) .
High-resolution mass spectrometry (HRMS) ensures molecular weight alignment (e.g., [M+H]⁺ = 237.12 g/mol) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How does the solubility profile of this compound impact experimental design?
- Methodological Answer : The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C) compared to the free base. For in vitro assays:
- Aqueous buffers : Use phosphate-buffered saline (PBS, pH 7.4) for dissolution .
- Organic solvents : DMSO (for stock solutions) at ≤1% v/v to avoid cellular toxicity .
Advanced Research Questions
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral catalysts : Employ (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the pyrrolidinyl group .
- Chromatographic resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers .
Q. How do structural modifications at the pyrrolidinyl group alter biological activity?
- Methodological Answer : Compare derivatives via structure-activity relationship (SAR) studies :
- Methyl substitution : 1,3-Dimethyl groups enhance receptor binding affinity (e.g., serotonin receptors) by 2–3-fold vs. non-methylated analogs .
- Fluorination : Introducing fluorine at the pyrrolidinyl ring increases metabolic stability (t½ > 6 hours in hepatic microsomes) .
Q. What analytical techniques resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., cAMP inhibition) across multiple cell lines (HEK-293, CHO) to confirm IC₅₀ consistency .
- Off-target profiling : Use kinome-wide screening (e.g., DiscoverX) to identify non-specific interactions .
Q. How can LC-MS/MS methods be tailored for quantifying this compound in pharmacokinetic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
